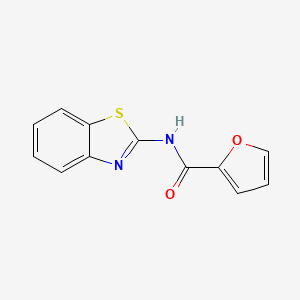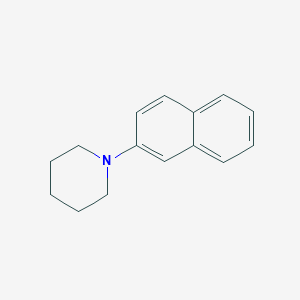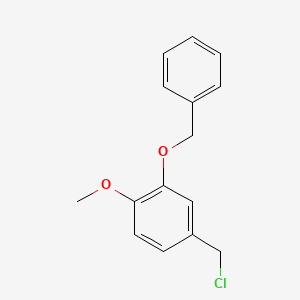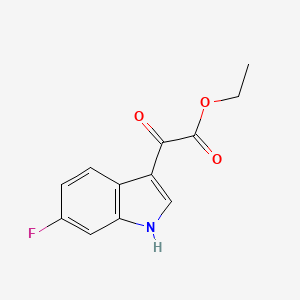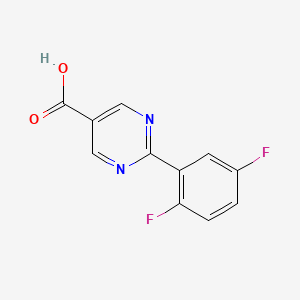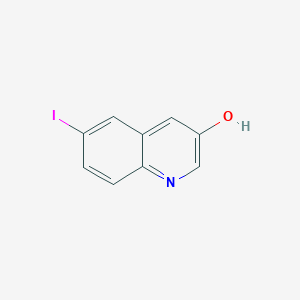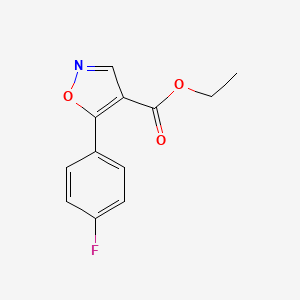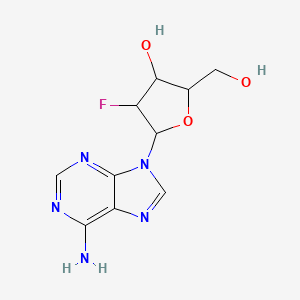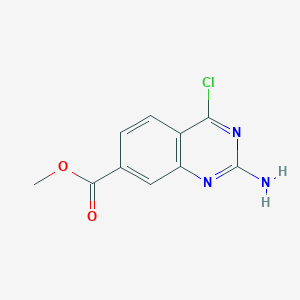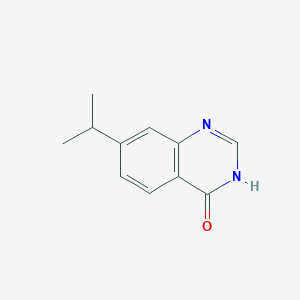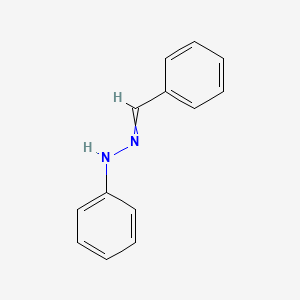
Benzaldehyde phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzaldehyde and phenylhydrazine, characterized by the presence of a hydrazone functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Benzaldehyde phenylhydrazone can be synthesized through the reaction of benzaldehyde with phenylhydrazine. The reaction typically occurs in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, which subsequently dehydrates to form the hydrazone product .
Industrial Production Methods: In industrial settings, the synthesis of benzaldehyde, phenylhydrazone follows similar principles but may involve optimized conditions for higher yield and purity. The reaction is often carried out in large-scale reactors with controlled temperature and solvent conditions to ensure efficient production .
化学反応の分析
Types of Reactions: Benzaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines.
Reduction: It can be reduced to form hydrazines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of azines.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
Benzaldehyde phenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of benzaldehyde, phenylhydrazone involves nucleophilic addition-elimination reactions. The compound reacts with nucleophiles, leading to the formation of hydrazone intermediates. These intermediates can undergo further transformations, such as cyclization or decomposition, depending on the reaction conditions. The molecular targets and pathways involved include interactions with carbonyl groups and formation of stable nitrogen-containing compounds .
類似化合物との比較
- Benzalphenylhydrazine
- Benzylidenephenylhydrazine
- Diphenylhydrazone
- N-Phenyl-N’-benzylidenehydrazine
Uniqueness: Benzaldehyde phenylhydrazone is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions. Its ability to form stable complexes with metal ions and its role as an intermediate in organic synthesis distinguish it from other similar compounds .
特性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
N-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H |
InChIキー |
JGOAZQAXRONCCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


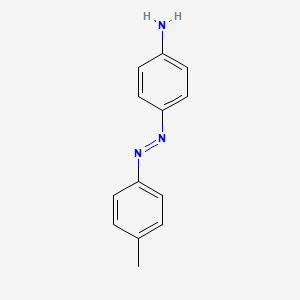
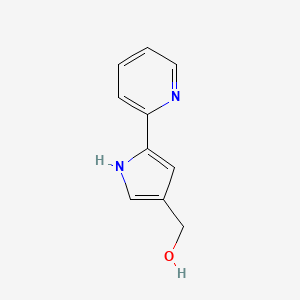
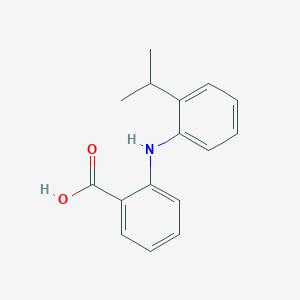
![(1-Acetyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B8815179.png)
